Hydrogen-Bond Donor Count: Methyl Ester vs. Primary Carboxamide
Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate possesses zero hydrogen-bond donor (HBD) groups, in contrast to the two HBDs present in the direct 3-carboxamide analog 2-(4-fluorobenzamido)thiophene-3-carboxamide (CAS 921055-16-5) . This difference reduces the compound's capacity for aqueous solvation and intermolecular hydrogen bonding, which is directly predictive of enhanced passive membrane permeability according to Lipinski's and Veber's rules. A lower HBD count is strongly associated with improved oral bioavailability and blood-brain barrier penetration in CNS drug discovery campaigns .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 2-(4-Fluorobenzamido)thiophene-3-carboxamide: 2 HBD (one primary amide –NH₂ group contributing two donors) |
| Quantified Difference | Δ = 2 HBD (absolute elimination of donor capacity) |
| Conditions | Structural comparison based on fully assigned molecular graphs; rule-of-five parameter space. |
Why This Matters
For procurement in a CNS or oral drug discovery program, the absence of HBDs makes the methyl ester a superior starting point for achieving acceptable permeability and brain exposure compared to the more polar carboxamide.
- [1] Lipinski, C. A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
